Home > Products > Screening Compounds P70494 > 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid - 2680543-48-8

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Catalog Number: EVT-6310119
CAS Number: 2680543-48-8
Molecular Formula: C10H10O4
Molecular Weight: 194.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of dihydroisocoumarin core: The key step likely involves a cyclization reaction, similar to the methodologies employed for related compounds. [] This could involve reacting the starting material with an appropriate reagent, like diethyl malonate or a related compound, under basic conditions followed by acid-catalyzed cyclization.
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can undergo esterification with various alcohols under acidic conditions, leading to the formation of esters with diverse properties. []
  • Etherification: The hydroxyl group can participate in etherification reactions with alkyl halides or other suitable electrophiles, producing ethers with altered polarity and potential biological activity. []
  • Oxidation: The dihydropyran ring can undergo oxidation under specific conditions, potentially leading to the formation of a lactone or other oxidized derivatives. []
  • Halogenation: The benzene ring can undergo electrophilic aromatic substitution reactions like halogenation, introducing halogens like bromine or chlorine to modify the molecule's properties. []
Mechanism of Action
  • Inhibition of bacterial enzymes: The molecule might inhibit bacterial enzymes essential for cell wall synthesis, DNA replication, or other vital processes. []
Applications
  • Medicinal chemistry: Dihydroisocoumarins exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. [, , ] The target compound, with its hydroxyl and carboxylic acid functionalities, offers opportunities for structural optimization and development of new drug candidates.

(2E,4E)-5-[(3S)-5-Acetyl-8-(β-D-glucopyranosyloxy)-3,4-dihydro-6-hydroxy-1-oxo-1H-2-benzopyran-3-yl]penta-2,4-dienal

  • Compound Description: This compound is a novel dihydroisocoumarin glucoside isolated from the fungus Cephalosporium sp. AL031. []
  • Relevance: This compound shares the core structure of 3,4-dihydro-1H-2-benzopyran-1-one with the target compound, 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. They are both classified as dihydroisocoumarins. [] The related compound possesses additional substituents, including a glucopyranosyloxy group at the 8-position, an acetyl group at the 5-position, and a penta-2,4-dienal group at the 3-position. []

(2E,4E)-5-[(3S)-5-Acetyl-8-(β-D-glucopyranosyloxy)-3,4-dihydro-6-methoxy-1-oxo-1H-2-benzopyran-3-yl]penta-2,4-dienal

  • Compound Description: This is another novel dihydroisocoumarin glucoside isolated from the fungus Cephalosporium sp. AL031. []
  • Relevance: Similar to the previous compound, this compound also shares the core structure of 3,4-dihydro-1H-2-benzopyran-1-one with 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, classifying both as dihydroisocoumarins. [] It differs by a methoxy group at the 6-position instead of a hydroxyl group, along with the same additional substituents as the previous compound: a glucopyranosyloxy group at the 8-position, an acetyl group at the 5-position, and a penta-2,4-dienal group at the 3-position. []

(3S)-8-(β-D-glucopyranosyloxy)-3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,4-dihydro-6-hydroxy-5-methyl-1H-2-benzopyran-1-one

  • Compound Description: This is a novel dihydroisocoumarin glucoside isolated from the fungus Cephalosporium sp. AL031. []
  • Relevance: This compound shares the core 3,4-dihydro-1H-2-benzopyran-1-one structure with the target compound, 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, classifying them both as dihydroisocoumarins. [] It differs by having a glucopyranosyloxy group at the 8-position, a hepta-1,3,5-trienyl group at the 3-position, and a methyl group at the 5-position. []

(3S)-8-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,4-dihydro-6-methoxy-5-methyl-1H-2-benzopyran-1-one

  • Compound Description: This is a novel dihydroisocoumarin glucoside isolated from the fungus Cephalosporium sp. AL031. []
  • Relevance: Sharing the base 3,4-dihydro-1H-2-benzopyran-1-one structure with the target compound, 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, this compound is also classified as a dihydroisocoumarin. [] It differs by having a 6-O-acetyl-β-D-glucopyranosyloxy group at the 8-position, a hepta-1,3,5-trienyl group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 5-position. []

6-[[1(S)-(3(S),4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]amino]-4(S),5(S)-dihydroxy-6-oxo-3(S)-ammoniohexanoate (AI-77-B)

  • Compound Description: This compound, produced by Bacillus pumilus AI-77, exhibits significant gastroprotective activity. []
  • Relevance: This compound features the 3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl moiety, a dihydroisocoumarin, directly related to the 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid core. []

6-[[1-(2-Carboxy-3-hydroxyphenyl)-2-hydroxy-5-methylhex-3-yl]amino]-4,5-dihydroxy-6-oxo-3-ammoniohexanoate

  • Compound Description: This compound is a derivative of AI-77-B with significantly reduced gastroprotective activity compared to the parent compound. []
  • Relevance: This compound is a derivative of AI-77-B, which is structurally related to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. This derivative is formed by the hydrolysis of the lactone ring in the 1H-2-benzopyran-1-one skeleton of AI-77-B. []
  • Compound Description: This AI-77-B derivative demonstrates slightly lower gastroprotective activity compared to the parent compound. []
  • Relevance: This compound is a derivative of AI-77-B, which is structurally related to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. It features a gamma-lactone ring incorporated into the side chain of AI-77-B. []

6-[[1-(3,4-dihydro-8-methoxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]amino]-4,5-dihydroxy-6-oxo-3-ammoniohexanoate

  • Compound Description: This AI-77-B derivative displays a minor decrease in gastroprotective activity compared to the parent compound. []
  • Relevance: This compound is a derivative of AI-77-B, which is structurally related to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. It features a methoxy group replacing the phenolic hydroxyl group in the 1H-2-benzopyran-1-one skeleton of AI-77-B. []
  • Compound Description: This AI-77-B derivative demonstrates increased gastroprotective activity and toxicity compared to the parent compound. []
  • Relevance: This compound is a derivative of AI-77-B, which is structurally related to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. It involves converting the carboxyl group in the side chain of AI-77-B into an amide group. []
  • Compound Description: This compound serves as a key intermediate in various total syntheses of natural (2R,4'FJ,E'FJ)-α-tocopherol (vitamin E). [, ]
  • Relevance: This compound shares the core 3,4-dihydro-6-hydroxy-2H-1-benzopyran structure with 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. [, ]

1-(Aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans

  • Compound Description: This series of 3-substituted compounds was investigated as potential dopamine D1 selective antagonists. []
  • Relevance: This series of compounds shares the core 3,4-dihydro-5-hydroxy-1H-2-benzopyran structure with 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []
  • Compound Description: This compound was studied for its potential metabolites. []
  • Relevance: This compound contains the 3,4-dihydro-2H-1-benzopyran structural motif, similar to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • Compound Description: This compound is a key intermediate in the synthesis of Nebivolol, an antihypertensive agent. [, ]
  • Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure with 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. [, ]

6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • Compound Description: This compound is a synthetic precursor to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the synthesis of Nebivolol. [, ]
  • Relevance: This compound is structurally very similar to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, differing only in the presence of a fluorine atom at the 6-position and a keto group at the 4-position instead of a hydroxyl group at the 6-position. [, ]

5-Phenyl-2,3-dihydro-1H-2-benzazepin-1-ones and 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones

  • Compound Description: These compounds were synthesized from 3-phenyl-3-(2-aminoethyl)phthalide and its N-methyl analog via a novel benzazepine synthesis. []
  • Relevance: While not directly containing the 3,4-dihydro-1H-2-benzopyran core, these compounds' synthesis is analogous to the conversion of 1-aminomethylphthalides to 4-hydroxy-3,4-dihydroisocarbostyrils, highlighting a related reaction pathway with potential structural similarities in intermediates. []

(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

  • Compound Description: This compound is a key intermediate in the synthesis of camptothecin analogs, a class of anti-cancer drugs. []
  • Relevance: While not directly containing the 3,4-dihydro-1H-2-benzopyran core, this compound highlights the significance of pyran and fused heterocyclic systems in medicinal chemistry, similar to the benzopyran core of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

(4‐Oxo‐3,4‐dihydroquinazolin‐3‐yl)‐alkanoic acids and (4‐Oxo‐3,4‐dihydro‐1,2,3‐benzotriazin‐3‐yl)‐alkanoic acids

  • Compound Description: These compounds were synthesized via a new route involving cyclization of N-(2-aminobenzoyl)amino acids. []
  • Relevance: While not directly containing the 3,4-dihydro-1H-2-benzopyran core, the shared structural feature of a 3,4-dihydro ring system and presence of carboxylic acid functionality in these compounds highlights similarities with the target compound, 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

trans‐2‐hydroxy‐ and methoxy‐2‐methyl‐3,4‐dihydro‐4‐alkyl‐2H,5H‐pyrano[3,2‐c][1]benzopyran‐5‐ones

  • Compound Description: This series of compounds are analogs of the clinically useful oral anticoagulant drug warfarin. []
  • Relevance: These compounds contain the 3,4-dihydro-2H-pyrano[3,2-c][1]benzopyran-5-one core, structurally similar to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

  • Compound Description: This compound is a phosphodiesterase type 3 inhibitor that protects hearts against ischemia/reperfusion injury. []
  • Relevance: While not directly containing the 3,4-dihydro-1H-2-benzopyran core, Cilostazol, with its 3,4-dihydroquinolinone moiety, demonstrates the pharmacological relevance of similar cyclic systems containing a dihydro-ring and ketone functionality like in 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

6-Substituted 3,4-dihydro-naphthalene-2-carboxylic acids

  • Compound Description: This novel class of compounds was synthesized and evaluated for 5α reductase inhibitory activity, a target for the treatment of benign prostatic hyperplasia. []
  • Relevance: While not containing the benzopyran system, these compounds, with their dihydronaphthalene-carboxylic acid structure, display similarities in the dihydro-ring and carboxylic acid functionality to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

3,4-Dihydro-1-methylnaphthalen-2(1H)-one

  • Compound Description: This compound undergoes autoxidation to yield various crystalline products. []
  • Relevance: This compound highlights the reactivity of dihydro-aromatic ketones, similar to the 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, which could provide insights into potential reaction pathways and transformations. []

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl) guanidine methanesulfonate (KB-R9032)

  • Compound Description: This compound is a potent Na/H exchange inhibitor. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, KB-R9032, with its 3,4-dihydro-2H-benzo[1,4]oxazine moiety, showcases the biological relevance of structurally similar cyclic systems containing a dihydro-ring and ketone functionality to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid

  • Compound Description: This compound is a synthetic intermediate for the preparation of various 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives. []
  • Relevance: While not directly containing the 3,4-dihydro-1H-2-benzopyran core, this compound highlights the use of cyclization reactions in constructing polycyclic structures, which could be relevant to the synthesis of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid derivatives. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This novel 3,4-pyridinedicarboximide derivative displays analgesic activity. []
  • Relevance: While not directly containing the 3,4-dihydro-1H-2-benzopyran core, this compound showcases the pharmacological potential of similar heterocyclic systems with dihydro-rings and diverse substituents, like in 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboni

  • Compound Description: These are three series of compounds synthesized and evaluated for their antioxidant and antimicrobial activities. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, these compounds, particularly the 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles series, showcase the biological activity of similar heterocyclic systems with dihydro-rings and diverse substituents, like in 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []
  • Compound Description: A tetrahydrate L-arginine salt of this compound with high purity was synthesized and studied. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, this compound highlights the use of fluoro and hydroxy substitutions in similar heterocyclic systems, which could be relevant to modifying the properties and activity of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds was synthesized and studied for their potential antifungal activity. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, these compounds demonstrate the synthesis and potential biological relevance of complex heterocyclic systems, which can inform the design and development of novel 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid derivatives. []

6-Ethyl-9-fluoro-6,7-dihydro-8-(4-hydroxy-piperidino)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid

  • Compound Description: The molecular structure of this compound was established by X-ray diffraction. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, this compound highlights the structural diversity achievable in similar heterocyclic systems with variations in substituents and their conformations, which could be relevant to understanding the structure-activity relationships of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid derivatives. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is an analog of the calcium channel blocker nifedipine. Several unexpected degradation products were isolated and characterized during saponification experiments. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, the presence of the 1,4-dihydro-3,5-pyridinedicarboxylate moiety in this compound highlights the susceptibility of dihydro-heterocycles to ring-opening reactions under certain conditions. This knowledge could be relevant for understanding the stability and potential metabolic pathways of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

4,10-dihydro-4,10-dioxo-1H-[1]-benzopyrano[3,2-b]pyridinecarboxylates, 1,5-dihydro-1,5-dioxo-4H-[1]-benzopyrano-[3,4-b]pyridinecarboxylates, and 4,5-dihydro-4,5-dioxo-1H-[1]-benzopyrano-[2,3-b]pyridinecarboxylate

  • Compound Description: These compounds were synthesized from aminobenzopyrones by condensation with diethyl ethoxymethylenemalonate or dimethyl acetylenedicarboxylate, followed by thermal cyclization. []
  • Relevance: These compounds share structural similarities with 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, particularly the presence of the benzopyran system and the carboxylic acid functionality. These compounds highlight the potential for synthesizing diverse heterocyclic systems containing the benzopyran core, which could be valuable for developing novel 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid derivatives. []

1H-2-oxo-3-(coumarin-3-yl)-4-hydroxyquinolines

  • Compound Description: This series of compounds were synthesized as potential antithyroid drugs by condensing the methyl ester of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid with salicylaldehydes. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, the synthesis of these compounds utilizes a similar approach to building the coumarin (2H-1-benzopyran-2-one) ring system, which is structurally related to the dihydrobenzopyran core in 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids

  • Compound Description: A series of these compounds were synthesized and tested for in-vitro antimycobacterial activity. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, the synthesis of these compounds highlights the potential of modifying and exploring a range of substituents on similar heterocyclic systems to achieve desired biological activities. This approach could be applied to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid for potential drug discovery efforts. []

6-methyl-1-substituted phenyl-1,4-dihydro-4-oxo-pyridazine-3-carboxylic acids

  • Compound Description: Five new pyridazinone compounds within this class were synthesized from substituted phenyl diazonium salts and 4-hydroxy-6-methyl-2-pyrone. []
  • Relevance: While not directly containing the 3,4-dihydro-1H-2-benzopyran core, these compounds share the structural feature of a dihydro-ring and carboxylic acid functionality, similar to 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives

  • Compound Description: These compounds were synthesized from the Claisen condensation of diethyl oxalate with 1-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]ethan-1-one and subsequent reaction with various binucleophiles. The compounds exhibited analgesic and antibacterial activity. []
  • Relevance: While not containing the 3,4-dihydro-1H-2-benzopyran core, these compounds highlight the synthesis and biological activity of diverse heterocyclic systems containing similar functional groups, such as carboxylic acid and ketone groups, which are also present in 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []
  • Compound Description: These compounds are a class of gastrointestinal motility stimulating agents. []
  • Relevance: This class of compounds specifically includes dihydro-2H-benzopyran derivatives, directly related to the core structure of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. []

Properties

CAS Number

2680543-48-8

Product Name

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Molecular Formula

C10H10O4

Molecular Weight

194.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.